Product packaging for Dopamine D2 receptor antagonist-1(Cat. No.:)

Dopamine D2 receptor antagonist-1

Cat. No.: B2943179
M. Wt: 259.37 g/mol
InChI Key: ANUJDLRACOBTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dopamine (B1211576) Receptor Subtypes and Classification

The dopamine receptor family is comprised of at least five distinct subtypes: D1, D2, D3, D4, and D5. wikipedia.orgnih.gov These subtypes are broadly categorized into two main families based on their genetic sequence, pharmacological properties, and the signaling pathways they activate. sigmaaldrich.comnih.gov

D1-like Family: This family includes the D1 and D5 receptor subtypes. wikipedia.org They are coupled to Gsα G-proteins and their activation stimulates the enzyme adenylyl cyclase. wikipedia.orgsigmaaldrich.com This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgsigmaaldrich.com The D1 receptor is the most abundant dopamine receptor subtype in the central nervous system. nih.gov

D2-like Family: This family consists of the D2, D3, and D4 receptor subtypes. wikipedia.org These receptors are coupled to Giα G-proteins, which inhibit adenylyl cyclase, thereby decreasing the production of cAMP. wikipedia.orgsigmaaldrich.com The D2 receptor is the second most abundant dopamine receptor subtype. nih.gov

This fundamental division into D1-like and D2-like families underscores the often opposing or modulatory effects that dopamine can exert within the brain.

Table 1: Classification and Function of Dopamine Receptor Subtypes

Receptor Family Subtype Primary Function Signal Transduction
D1-like D1 Memory, attention, impulse control, locomotion, renal function nih.gov Stimulates adenylyl cyclase, increases cAMP sigmaaldrich.com
D5 Decision-making, cognition, attention, renin secretion celtarys.com Stimulates adenylyl cyclase, increases cAMP metu.edu.tr
D2-like D2 Locomotion, attention, sleep, memory, learning nih.gov Inhibits adenylyl cyclase, decreases cAMP sigmaaldrich.com
D3 Cognition, impulse control, attention, sleep nih.gov Inhibits adenylyl cyclase, decreases cAMP metu.edu.tr
D4 Cognition, impulse control, attention celtarys.com Inhibits adenylyl cyclase, decreases cAMP metu.edu.tr

Significance of D2 Receptor Ligands in Neuropharmacology Research

Ligands that target the D2 receptor, including both agonists and antagonists, are invaluable tools in neuropharmacology. They are instrumental in elucidating the role of dopaminergic pathways in various brain functions and disease states. patsnap.combohrium.com

D2 receptor antagonists, by blocking the action of dopamine at these receptors, have been pivotal in the development of antipsychotic medications used to treat disorders like schizophrenia and bipolar disorder. patsnap.comwikipedia.org Research utilizing these antagonists helps to unravel the complex neurobiology of psychosis, which is often associated with hyperactivity of the dopaminergic system. patsnap.com

Beyond their therapeutic applications, D2 receptor ligands serve as essential research probes to investigate the physiological and behavioral roles of D2 receptors. For instance, selective D2 antagonists are used in preclinical models to study motor function, reward pathways, and cognitive processes. nih.gov By observing the effects of blocking D2 receptors, researchers can infer their normal function in the intricate circuitry of the brain. The development of highly selective D2 ligands continues to be an active area of research, aiming to create more precise tools with fewer off-target effects. acs.org

Positioning of Dopamine D2 Receptor Antagonist-1 as a Research Probe

This compound is a specific type of research chemical known as a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R). medchemexpress.com Unlike traditional competitive antagonists that bind to the same site as the endogenous ligand (dopamine), allosteric modulators bind to a different, or allosteric, site on the receptor. researchgate.net This binding event changes the conformation of the receptor, thereby modulating the affinity and/or efficacy of the primary ligand.

As a NAM, this compound decreases the effect of dopamine at the D2 receptor. medchemexpress.com This property makes it a valuable tool for studying the nuances of D2 receptor signaling. Research using such probes can help to understand the complex mechanisms of receptor activation and regulation, which is not always possible with conventional antagonists. researchgate.net

Specifically, this compound is noted to have sub-millimolar affinity for the D2 receptor. medchemexpress.com Its utility lies in its ability to finely tune D2 receptor activity, offering a more subtle approach to investigating dopaminergic function compared to the complete blockade produced by high-affinity competitive antagonists. The use of such specialized probes is crucial for advancing our understanding of the intricate pharmacology of the dopamine system and for the potential development of novel therapeutic agents with more refined mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3S B2943179 Dopamine D2 receptor antagonist-1

Properties

IUPAC Name

N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJDLRACOBTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology and Binding Characteristics of Dopamine D2 Receptor Antagonist 1

Receptor Binding Affinity and Potency

The affinity and potency of Dopamine (B1211576) D2 receptor antagonist-1 at the D2 receptor are crucial determinants of its biological activity. These parameters are quantified through various experimental assays, providing a detailed picture of the ligand-receptor interaction.

Equilibrium Dissociation Constant (K_i) Determination

Table 1: Illustrative K_i Values for Various Dopamine D2 Receptor Antagonists

Compound K_i (nM) at D2 Receptor Reference
L-741,626 2.4 medchemexpress.com
Haloperidol (B65202) 1.2 abcam.com
Pimozide 3.0 selleckchem.com
Lurasidone 1 selleckchem.com
Eticlopride (B1201500) 0.21-0.28 uni-regensburg.de

This table provides examples of K_i values for known D2 antagonists to illustrate the range of affinities observed for compounds targeting this receptor. The specific K_i for "Dopamine D2 receptor antagonist-1" is not specified in the search results.

Half Maximal Inhibitory Concentration (IC_50) Characterization

The half maximal inhibitory concentration (IC_50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of a receptor antagonist, it represents the concentration of the antagonist required to inhibit the response to an agonist by 50%. mdpi.com this compound has been characterized as a negative allosteric modulator with sub-mM affinity, suggesting its IC_50 would be in this range. medchemexpress.com Functional assays, such as measuring the inhibition of agonist-induced cAMP production, are used to determine the IC_50 of D2 antagonists. mdpi.compnas.org For example, the atypical antipsychotic quetiapine (B1663577) has a pIC_50 of 6.33 for the human D2 receptor. selleckchem.com The IC_50 value is crucial for understanding the concentration-dependent effects of an antagonist.

Table 2: Illustrative IC_50 Values for Dopamine D2 Receptor Antagonists

Compound IC_50 Receptor/Assay Reference
Trifluoperazine 1.2 nM D2 Receptor selleckchem.com
(S)-Remoxipride 1.57 µM D2 Receptor medchemexpress.com
ML321 > 10 µM D1R, D4R, D5R acs.org

This table presents IC_50 values for various D2 antagonists to provide context. The specific IC_50 for "this compound" is indicated to be in the sub-mM range. medchemexpress.com

Binding to D2 Receptor Isoforms (D2S, D2L)

The dopamine D2 receptor exists as two main isoforms, D2S (short) and D2L (long), which arise from alternative splicing of the same gene. oup.comacs.org These isoforms differ in the length of their third intracellular loop, which can influence their signaling properties. oup.comfrontiersin.org The D2L isoform is predominantly postsynaptic, while the D2S isoform is found both pre- and postsynaptically. frontiersin.orgresearchgate.net It is important to characterize the binding of an antagonist to both isoforms to understand its full pharmacological profile. Studies on other D2 antagonists have shown that they can bind to both D2S and D2L isoforms, sometimes with similar affinities. uni-regensburg.depnas.org For instance, ML321, a novel D2 antagonist, maximally inhibited both the D2S and D2L isoforms. acs.org The specific binding characteristics of this compound to each isoform would need to be experimentally determined to ascertain if it exhibits any isoform-specific selectivity.

Receptor Selectivity Profiling

The selectivity of a drug for its intended target over other receptors is a critical factor in determining its therapeutic efficacy and side-effect profile. For a D2 receptor antagonist, its selectivity is assessed against other dopamine receptor subtypes.

Selectivity against D1-like Receptor Family (D1, D5)

The dopamine receptors are broadly classified into two families: the D1-like family (D1 and D5 receptors) and the D2-like family. acnp.orgwikipedia.org The D1-like receptors are coupled to Gαs proteins and stimulate adenylyl cyclase. nih.gov A highly selective D2 antagonist should exhibit significantly lower affinity for D1 and D5 receptors. Many D2 antagonists, such as haloperidol, demonstrate this selectivity, with K_i values for D1 and D5 receptors being substantially higher than for the D2 receptor. abcam.com For example, benzazepine D1/D5 antagonists like SCH 23390 and SCH 39166 have high affinity for D1/D5 receptors with K_i values of 1.4 nM and 1.2 nM, respectively, highlighting the structural features that can confer D1-like selectivity. nih.gov The selectivity of this compound for the D2 receptor over the D1-like family is a key aspect of its pharmacological profile that requires detailed investigation.

Selectivity against D2-like Receptor Subfamily (D3, D4)

Within the D2-like subfamily, the D3 and D4 receptors share significant homology with the D2 receptor, making the development of selective ligands challenging. acs.orgacnp.org The D3 and D4 receptors have a more restricted distribution in the brain compared to the D2 receptor. plos.orgfrontiersin.org High selectivity for the D2 receptor over D3 and D4 receptors is often a desirable characteristic for therapeutic agents to minimize off-target effects. acs.org Several compounds have been developed that exhibit selectivity for the D2 receptor. For example, L-741,626 has a 40-fold selectivity for D2 over D3 receptors and a 100-fold selectivity over D4 receptors. jneurosci.org Similarly, ML321 demonstrated significant selectivity for the D2 receptor over the D3 receptor. acs.org The selectivity profile of this compound against D3 and D4 receptors is a critical determinant of its potential as a research tool or therapeutic candidate.

Table 3: Selectivity Profile of Haloperidol

Receptor K_i (nM) Reference
D2 1.2 abcam.com
D3 7 abcam.com
D4 2.3 abcam.com
D1 80 abcam.com
D5 100 abcam.com

This table illustrates the selectivity profile of a well-characterized non-selective D2-like antagonist, Haloperidol, for comparative purposes.

Off-Target Receptor Engagement (e.g., Serotonin (B10506), Adrenergic, Histamine (B1213489), Sigma Receptors)

While the primary therapeutic action of Dopamine D2 receptor antagonists is mediated through the D2 receptor, their clinical and side-effect profiles are often influenced by their engagement with other receptor systems. The degree of selectivity varies significantly across different antagonist compounds.

First-generation antipsychotics, for instance, are known to block noradrenergic, cholinergic, and histaminergic activity in addition to their D2 receptor antagonism. wikipedia.org The antagonist Benperidol, for example, binds to both D2 and some serotonin receptors. wikipedia.org The selectivity profile is a critical factor in the development of newer antagonists. Ketanserin, an early 5-HT2A receptor antagonist, demonstrates high affinity for several other receptors, including α1A-, α1B-, α1D-adrenergic, and histamine H1 receptors. nih.gov

Newer compounds have been developed with improved selectivity. M100,907, while highly selective for the 5-HT2A receptor, still shows some off-target binding to sigma, 5-HT2C, α1A-, and α2B-adrenergic receptors. nih.gov A novel D2 receptor antagonist, ML321, was developed with exceptional selectivity. acs.org In a functional screen against 168 G protein-coupled receptors (GPCRs), ML321 showed potent inhibition only at the D2 receptor and, to a lesser extent, the D3 receptor. acs.org However, radioligand binding assays revealed that at a concentration of 10 μM, ML321 could inhibit binding by more than 50% at the D2 (92%), D3 (59%), 5-HT2C (64%), and 5-HT7 (53%) serotonin receptors. acs.org Low but significant inhibition was also noted at the 5-HT2A serotonin, BLT1 (leukotriene B4), sphingosine-1-phosphate 4, and α2C-adrenergic receptors. acs.org

Table 1: Off-Target Binding Profile of ML321 This table is interactive. You can sort and filter the data.

Receptor Target Percent Inhibition at 10 µM ML321
Dopamine D2 92%
Serotonin 5-HT2C 64%
Dopamine D3 59%
Serotonin 5-HT7 53%

Data sourced from a radioligand binding screen by the Psychoactive Drug Screening Program (PDSP). acs.org

Functional Mechanism of Antagonism at D2 Receptors

The blockade of dopamine signaling at the D2 receptor can be achieved through several distinct molecular mechanisms. These mechanisms determine the nature and extent of the antagonist's effect on receptor function.

Competitive Receptor Antagonism

Competitive antagonism is a primary mechanism for many D2 receptor antagonists. These compounds bind reversibly to the same site as the endogenous ligand, dopamine (the orthosteric site), thereby preventing dopamine from binding and activating the receptor. nih.govnih.gov The antagonists eticlopride and SCH23390 are examples of competitive antagonists that have been shown to increase the concentration of cocaine required to achieve a given effect in self-administration studies, consistent with their role in blocking dopamine-mediated reward pathways. nih.gov The time it takes for a competitive antagonist to reach its maximum effect is related to its binding affinity for the receptor. nih.gov The compound SB269652, while primarily a negative allosteric modulator, also behaves as a competitive antagonist when interacting with D2 receptor monomers. nih.gov

Negative Allosteric Modulation

A more nuanced mechanism of antagonism is negative allosteric modulation (NAM). A compound identified as this compound is characterized as a NAM of the D2 receptor with sub-micromolar affinity. medchemexpress.com Unlike competitive antagonists, NAMs bind to a site on the receptor that is distinct from the dopamine binding site (an allosteric site). This binding event induces a conformational change in the receptor that reduces the affinity or efficacy of dopamine at the orthosteric site. medchemexpress.comworktribe.com

The compound SB269652 is a well-characterized D2 receptor NAM. nih.govnih.govsigmaaldrich.com Its action requires the D2 receptors to form pairs (dimers). worktribe.comsigmaaldrich.com SB269652 binds in a "bitopic" mode to one receptor in the dimer, with one part of the molecule occupying the orthosteric site and another part engaging the allosteric site. nih.govworktribe.com This interaction allosterically inhibits dopamine's ability to bind and activate the other receptor in the dimer pair. nih.govworktribe.com This mechanism allows for a reduction in dopamine potency (by 8- to 16-fold) while still permitting some level of dopamine signaling, acting as a partial antagonist. sigmaaldrich.com

Inverse Agonist Activity

Some D2 receptor antagonists exhibit inverse agonist activity. G protein-coupled receptors like the D2 receptor can have a certain level of basal, agonist-independent activity. nih.govnih.gov While a neutral antagonist simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in a completely inactive conformation, thereby reducing this basal signaling. nih.gov This effect has been observed in vitro for D2 receptors through assays measuring intracellular cAMP and GTPγS binding. nih.gov The mechanism involves the inverse agonist having a higher affinity for the inactive receptor state (R) compared to the active (R) or G-protein-coupled active (RG) states. nih.gov Several antipsychotic drugs display a spectrum of activity, with some acting as inverse agonists. pnas.org For example, certain analogues of aripiprazole (B633) have been shown to act as antagonists/inverse agonists at the D2 receptor. acs.org

G-Protein Coupling and Adenylyl Cyclase Inhibition

Dopamine D2 receptors are canonical members of the Gi/o-coupled family of GPCRs. wikipedia.org Upon activation by an agonist, the D2 receptor couples to inhibitory G-proteins (Gi or Gz), which in turn inhibit the enzyme adenylyl cyclase. nih.govphysiology.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). pnas.orgnih.govnih.gov D2 receptor antagonists block this cascade by preventing dopamine from activating the receptor and initiating G-protein coupling.

Studies have shown that different D2-like receptor subtypes exhibit preferences for different G-proteins. The D2S and D2L receptor isoforms can couple equally to Gi and Gz, while the D4 receptor preferentially couples to Gz. nih.gov This differential coupling can add another layer of diversity to the functional outcomes of D2 receptor antagonism. nih.gov

Modulation of Second and Third Messenger Pathways (e.g., cAMP, ERK1/2, β-arrestin)

The functional consequences of D2 receptor antagonism extend beyond simple G-protein signaling to involve a complex network of intracellular messenger pathways.

cAMP: As a direct result of inhibiting adenylyl cyclase, D2 receptor antagonists prevent the dopamine-induced decrease in intracellular cAMP levels. pnas.orgnih.gov This modulation of the cAMP pathway is a foundational element of D2 receptor signaling. nih.gov

β-arrestin: Beyond their role in G-protein signaling, D2 receptors also signal through β-arrestin pathways, which are critical for receptor desensitization, internalization, and G-protein-independent signaling. nih.govnih.govmdpi.com A key finding is that all clinically effective antipsychotics, regardless of their specific class, share the common property of antagonizing the dopamine-induced interaction between the D2 receptor and β-arrestin 2. pnas.org Different antipsychotics can have varied effects on G-protein signaling (ranging from inverse agonism to partial agonism) but are consistent in their blockade of β-arrestin 2 recruitment. pnas.orgnih.gov This suggests that inhibiting the D2R/β-arrestin 2 interaction is a core mechanism for antipsychotic efficacy. pnas.org This has been demonstrated using bioluminescence resonance energy transfer (BRET) assays that directly measure the recruitment of β-arrestin to the receptor. acs.orgpnas.org

ERK1/2: The extracellular signal-regulated kinase (ERK) pathway is another important downstream target. D2 receptor signaling can modulate ERK activation through both G-protein-dependent and β-arrestin-dependent pathways, with distinct subcellular outcomes. biomolther.org The G-protein pathway tends to mediate ERK activation in the cytoplasm, whereas the arrestin pathway can lead to ERK activation in the nucleus. biomolther.org Antagonism of the D2 receptor can therefore influence these distinct pools of ERK signaling. For example, the aripiprazole analogue SV-III-130 has been shown to act as an antagonist in an ERK1/2 activation assay. acs.org

Table 2: Functional Effects of D2 Receptor Antagonists on Signaling Pathways This table is interactive. You can sort and filter the data.

Signaling Pathway Effect of D2 Antagonist Key Mediators Supporting Findings Citations
G-Protein Signaling Blocks inhibition of adenylyl cyclase Gi/o, Gz Prevents decrease in cAMP wikipedia.orgnih.govphysiology.org
β-arrestin Recruitment Blocks dopamine-induced recruitment β-arrestin 2, GRKs Common property of all effective antipsychotics pnas.orgnih.govmdpi.com
ERK1/2 Activation Modulates cytoplasmic and nuclear pools G-proteins, β-arrestin Pathway-specific antagonism acs.orgbiomolther.org

Regulation of Ion Channels (e.g., GIRK, Ca2+ Currents)

The antagonistic action of Haloperidol at the D2R profoundly impacts downstream signaling cascades that modulate the activity of various ion channels, thereby influencing neuronal excitability. D2 receptors are predominantly coupled to the Gαi/o class of G proteins. wikipedia.orgnih.gov Upon activation by dopamine, these G proteins inhibit adenylyl cyclase and modulate the function of key ion channels. Haloperidol, by blocking this activation, prevents these downstream effects.

G protein-coupled inwardly rectifying potassium (GIRK) channels: Activation of D2 receptors typically leads to the activation of GIRK channels, causing potassium ion (K+) efflux and subsequent hyperpolarization of the neuron. nih.govfrontiersin.org This hyperpolarization decreases neuronal firing. By acting as an antagonist, Haloperidol prevents the dopamine-induced activation of GIRK channels, thereby disinhibiting the neuron and altering its firing pattern. frontiersin.orgelifesciences.org

Calcium (Ca2+) currents: D2 receptor activation has an inhibitory effect on voltage-gated calcium channels (VGCCs). nih.govelifesciences.org This inhibition reduces calcium influx, a critical step in neurotransmitter release and other cellular processes. Haloperidol's antagonism of the D2R blocks this inhibitory pathway, leading to a relative increase in Ca2+ currents compared to the dopamine-activated state. nih.gov This modulation of calcium signaling is a crucial aspect of its mechanism of action. Furthermore, intracellular calcium levels can, in turn, regulate the signaling of D2 receptors, creating a complex feedback loop. elifesciences.orgnih.gov

Binding Kinetics and Dynamic Receptor Interaction

The temporal dynamics of Haloperidol's interaction with the D2 receptor are a critical determinant of its pharmacological profile. These kinetics are described by the association and dissociation rate constants.

Association (k_on) and Dissociation (k_off) Rate Constants

The binding of Haloperidol to the D2 receptor is a dynamic process characterized by its association rate (k_on), the speed at which the drug binds to the receptor, and its dissociation rate (k_off), the speed at which it unbinds. nih.gov These kinetic parameters, along with the affinity (Kd), which is the ratio of k_off to k_on, define the drug's interaction with its target. bmglabtech.com

A study investigating the binding kinetics of various D2 receptor antagonists provided insights into these parameters. While specific kinetic data for Haloperidol can vary depending on the experimental conditions, the table below presents representative values for a typical D2 antagonist, Spiperone, to illustrate the concept. bmglabtech.com

ParameterValueDescription
k_on (nM-1 min-1)0.0032Association rate constant
k_off (min-1)Data not directly provided for Haloperidol in the search results, but is a key parameter in binding kinetics.Dissociation rate constant
K_d (nM)8Dissociation constant, indicating affinity. Calculated as k_off/k_on.

This table presents illustrative data for a D2 antagonist, Spiperone, to demonstrate the principles of binding kinetics. bmglabtech.com Specific values for Haloperidol may differ.

Influence of Binding Kinetics on Cellular Signaling Dynamics

The binding kinetics of a D2 receptor antagonist like Haloperidol have a profound impact on the dynamics of cellular signaling. nih.gov The rates of association and dissociation determine how quickly the receptor is blocked and for how long, which in turn affects the downstream signaling pathways.

A slow dissociation rate (low k_off) results in a prolonged blockade of the D2 receptor, leading to a sustained interruption of dopamine-mediated signaling. This can be beneficial for maintaining a therapeutic effect but may also contribute to a higher incidence of side effects due to the persistent receptor occupancy. Conversely, an antagonist with a faster dissociation rate may allow for more dynamic and potentially more physiological modulation of the dopamine system, as it can be more readily displaced by endogenous dopamine. nih.govnih.gov

Structural Determinants and Computational Analysis of Dopamine D2 Receptor Antagonism

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For D2 receptor antagonists, QSAR, particularly 3D-QSAR, has proven to be a powerful tool for understanding the structural requirements for binding and for predicting the activity of novel compounds.

Several 3D-QSAR models, most notably Comparative Molecular Field Analysis (CoMFA), have been developed for Dopamine (B1211576) D2 receptor antagonists. nih.govnih.gov These models are built using a training set of compounds with known D2 antagonist activities. The compounds are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS). pharmacophorejournal.com

A universal 3D-QSAR model for competitive D2 antagonists was constructed using 176 compounds from diverse chemical groups. nih.govdntb.gov.uamdpi.com The compounds were docked to the X-ray structure of the human D2 receptor to generate a reliable alignment for the CoMFA study. nih.govmdpi.com The resulting model showed high statistical significance, with a cross-validated coefficient (q²) of 0.76 and a non-cross-validated coefficient (r²) of 0.92. nih.govnih.gov The steric and electrostatic field contributions were 67.4% and 32.6%, respectively, indicating that both shape and electronic properties are important for antagonist activity. nih.govnih.gov

Another study focused on D2 antagonists that lack a protonatable nitrogen atom and developed a CoMFA model with an r² of 0.95 and a q² of 0.63. uef.fi This model identified regions where bulky substituents are favored or disfavored and highlighted the importance of negative charge near carbonyl groups. uef.fi

For dual D2 and 5-HT2A receptor antagonists, 3D-QSAR models were constructed for a series of tetrahydropyridopyrimidinone derivatives. tandfonline.com The CoMFA model for D2 antagonists had a q² of 0.767 and an r² of 0.969, while the CoMSIA model showed a q² of 0.717 and an r² of 0.978. tandfonline.com These models revealed that electrostatic and hydrophobic fields play a crucial role in the bioactivity of these dual antagonists. tandfonline.com

The statistical parameters of several published 3D-QSAR models for D2 antagonists are summarized in the table below.

Model Type Compound Series F-value Reference
CoMFAUniversal D2 Antagonists0.760.92338.9 nih.govnih.gov
CoMFAD2 Antagonists without protonatable nitrogen0.630.95- uef.fi
CoMFATetrahydropyridopyrimidinone derivatives (D2)0.7670.969- tandfonline.com
CoMSIATetrahydropyridopyrimidinone derivatives (D2)0.7170.978178.505 tandfonline.com
MLR6-methoxy benzamides0.834-- nih.gov
ANN6-methoxy benzamides0.8055-- nih.gov

A key advantage of QSAR models is their ability to predict the biological activity of new, unsynthesized compounds. The predictive power of a QSAR model is typically assessed using an external test set of compounds that were not used in the model's development.

The universal CoMFA model for D2 antagonists was validated with a test set of 16 compounds, and the predicted IC50 values showed a high correlation (r² of 0.95) with the experimental values. nih.govresearchgate.net This demonstrates the model's excellent predictive capability for novel D2 antagonists. nih.govresearchgate.net Similarly, the CoMFA model for D2 antagonists without a protonatable nitrogen atom was validated with a test set, yielding a high r² of 0.96. uef.fi

For the dual D2/5-HT2A antagonists, the developed 3D-QSAR models also exhibited good predictive power and stability. tandfonline.com These models were then used to design new compounds with potentially enhanced activity. tandfonline.com A QSAR study on indole (B1671886) derivatives as D2 antagonists also reported a model with high predictive power, which was validated internally and externally. pharmacophorejournal.compharmacophorejournal.com

The predictive ability of QSAR models for 6-methoxy benzamides was evaluated using both multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The standard errors in the prediction of pIC50 for an external test set were 0.382 for the MLR model and 0.296 for the ANN model, indicating good predictive performance for both, with the non-linear ANN model being slightly more accurate. nih.gov These examples underscore the utility of QSAR models as a predictive tool in the design and discovery of new Dopamine D2 receptor antagonists.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how ligands interact with their target receptors at an atomic level. These methods have been extensively applied to the Dopamine D2 receptor to understand the binding modes of antagonists and to rationalize SAR data.

Molecular docking studies predict the preferred orientation of a ligand within the receptor's binding site and estimate the strength of the interaction, often expressed as a docking score or binding energy. chemrxiv.orgacs.org For D2 antagonists, docking studies have consistently shown interactions with key residues in the binding pocket. For example, docking of various antagonists into homology models of the D2 receptor revealed binding modes consistent with site-directed mutagenesis data. nih.gov Key interacting residues identified include Asp114, Trp100, and Phe389. tandfonline.comtandfonline.com

The crystal structure of the human D2 receptor in complex with the antagonist risperidone (B510) has provided a high-resolution template for docking studies. mdpi.comnih.gov Docking of a large set of D2 antagonists into this structure was a crucial step in developing a universal 3D-QSAR model. nih.gov A molecular docking analysis of haloperidol (B65202) binding to the D2 receptor showed a strong binding affinity, reinforcing its role as a high-affinity antagonist. chemrxiv.org

Molecular dynamics simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can reveal the stability of the binding pose predicted by docking and can identify subtle conformational changes in the receptor upon ligand binding. uef.fi For D2 antagonists without a protonatable nitrogen, MD simulations helped to determine that the amide nitrogen atom interacts with Asp(3.32) and that these compounds stabilize the inactive conformation of the receptor. uef.fi

MD simulations have also been used to refine homology models of the D2 receptor and to study the binding of various antagonists. nih.gov In a study of dual D2/5-HT2A antagonists, MD simulations suggested that hydrogen bonding, electrostatic, and hydrophobic interactions are key to the formation of stable binding sites. tandfonline.comtandfonline.com All-atom MD simulations of the D2 receptor with radiolabeled ligands like raclopride (B1662589) have provided detailed information about the interaction patterns and binding affinities. mdpi.com

The table below lists some of the key amino acid residues in the Dopamine D2 receptor that have been identified through molecular docking and dynamics simulations to be important for antagonist binding.

Interacting Residue Transmembrane Domain (TM) Type of Interaction Reference
Asp114TM3Salt bridge, Hydrogen bond uef.fitandfonline.comtandfonline.compnas.org
Trp100TM3Hydrophobic tandfonline.comtandfonline.com
Phe389TM6Hydrophobic tandfonline.comtandfonline.com
Ser193TM5Hydrogen bond pnas.org
Ser197TM5Hydrogen bond pnas.org
His393TM6Hydrogen bond nih.gov
Tyr408TM7Hydrogen bond nih.gov

Elucidation of Ligand-Receptor Binding Modes

The binding of antagonists to the Dopamine D2 receptor is a complex process involving specific interactions with various amino acid residues within the receptor's binding pockets. Computational and structural studies have revealed that antagonists can bind in distinct ways, often utilizing both a primary orthosteric binding site (OBS) and a secondary binding pocket (SBP). nih.govnih.gov

The OBS is the same pocket where the endogenous ligand, dopamine, binds. This site is located deep within the transmembrane (TM) helices of the receptor. nih.govpnas.org For many antagonists, a critical interaction involves an ionic bond with a conserved aspartate residue (Asp114) in TM3. pnas.org However, the binding modes of antagonists are diverse. For instance, the atypical antipsychotic risperidone binds to a site involving TM helices 2, 3, 4, 6, and 7, but has minimal contact with TM5. nih.govpnas.org In contrast, agonists like dopamine engage TM helices 3, 4, 5, and 6. pnas.org

Molecular docking studies have further illuminated these interactions. For example, the typical antipsychotic haloperidol shows a strong binding affinity, with its most stable conformation having a binding energy of -11.1 kcal/mol. chemrxiv.org The binding site for haloperidol involves interactions within a region defined by TM helices 3, 4, 5, and 6. pnas.org Some antagonists, known as bitopic ligands, are designed to simultaneously occupy both the OBS and an SBP located more towards the extracellular side of the receptor. nih.govnih.gov This dual interaction can lead to unique pharmacological properties. Studies on aripiprazole (B633) analogues, for example, show that they possess both an orthosteric and a secondary pharmacophore connected by a linker. nih.govacs.org The secondary pharmacophore interacts with residues in extracellular loop 1 and 2, such as I184 and W100. acs.org

The crystal structure of the human D2R in complex with risperidone has revealed an unexpected binding mode for antipsychotic drugs, highlighting key structural determinants for their action. nih.gov Furthermore, cryo-EM structures of D1R-Gs and D2R-Gi signaling complexes have provided templates that reveal unique pocket topologies underlying ligand selectivity. shef.ac.uk These studies collectively show that while some interactions are conserved, the diversity in antagonist structures leads to a wide range of binding modes, which is fundamental to their varied pharmacological profiles.

LigandInteracting Transmembrane HelicesKey Interacting ResiduesBinding Affinity (kcal/mol)Reference
Risperidone TM2, TM3, TM4, TM6, TM7Asp114 (TM3)Not specified nih.govpnas.org
Haloperidol TM3, TM4, TM5, TM6Not specified-11.1 pnas.orgchemrxiv.org
Eticlopride (B1201500) Not specifiedAsp80 (TM2), Ser193 (TM5), Ser197 (TM5)Not specified elifesciences.orgnih.gov
Clozapine TM3, TM4, TM5, TM6 (agonist pocket)Not specifiedNot specified pnas.org
Aripiprazole Analogs (Bitopic) Orthosteric & Secondary PocketsI184 (ECL2), W100 (ECL1)Not specified nih.govacs.org

Conformational Analysis of D2 Receptor and Antagonist Complexes

The binding of an antagonist not only blocks the receptor but also stabilizes it in a specific inactive conformation. Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in revealing that different antagonists can induce and favor distinct inactive states of the D2 receptor. elifesciences.orgbiorxiv.org This conformational plasticity is a key factor in the diverse functional outcomes observed with different antipsychotic drugs.

MD simulations have shown that the D2R can adopt different conformations depending on the bound antagonist. elifesciences.org For example, the conformation of the D2R when bound to eticlopride is significantly different from its conformation when bound to risperidone. elifesciences.org The eticlopride-bound state is similar to the conformation seen in the closely related D3 receptor, while the risperidone-bound state is distinct. elifesciences.orgbiorxiv.org These differences extend to the orthosteric binding site and the dynamics of the extracellular loops. biorxiv.org

Specifically, risperidone occupies a sub-pocket near a sodium (Na+) binding site, an interaction not observed with eticlopride. elifesciences.org The sensitivity of some antagonists' binding affinity to Na+ ions is linked to these conformational differences. nih.gov The presence of Na+ can allosterically modulate the receptor's conformation and, consequently, the binding affinity of certain ligands. nih.gov

Furthermore, conformational analysis has been performed on various classes of D2 antagonists, such as benzamides. nih.gov Molecular mechanics calculations have shown that these molecules bind to the receptor in low-energy, extended conformations. nih.gov The enantioselectivity of certain benzamides has been rationalized by the different conformational energies of the receptor-bound enantiomers, suggesting specific receptor sites for different parts of the drug molecule. nih.gov This highlights that the receptor is not a rigid entity but a dynamic protein whose conformation is actively shaped by the specific antagonist it binds, leading to a spectrum of inactive states rather than a single one. biorxiv.org

Rational Design and Synthesis of Analogs

The detailed structural and computational understanding of the D2R-antagonist complex has paved the way for the rational design and synthesis of novel analogs with tailored properties. By leveraging the known three-dimensional structure of the receptor, medicinal chemists can design new molecules with improved affinity, selectivity, or unique pharmacological profiles. uni-regensburg.debohrium.com

A prime example is the development of "caged" D2/D3 receptor antagonists. uni-regensburg.debohrium.com Starting from the crystal structure of the D3 receptor in complex with eticlopride, researchers designed ligands that are initially inactive but can be activated by light. uni-regensburg.de This required identifying a suitable position on the molecule to attach a photoremovable "cage" group. uni-regensburg.de The initial candidate, eticlopride, was found to be unstable to light, leading to the synthesis of a more photostable analog, dechloroeticlopride. uni-regensburg.de This analog was then chemically modified to create caged compounds that showed weak binding in their inactive state but could be "uncaged" by light to potently block the receptor. uni-regensburg.de

Structure-activity relationship (SAR) studies are another critical component of rational design. By systematically synthesizing and evaluating a series of analogs of a known antagonist, researchers can identify which parts of the molecule are essential for its activity. For instance, a series of analogs of the D2 antagonist L-741,626 were synthesized and tested. nih.govresearchgate.net While several analogs maintained a similar binding profile to the parent compound, most chemical modifications tended to decrease D2 binding affinity and selectivity, providing valuable information about the structural requirements for potent D2 antagonism. nih.govresearchgate.net

The design process often involves iterative cycles of computational modeling, chemical synthesis, and pharmacological testing. diva-portal.org For example, novel non-basic D2 receptor antagonists have been developed based on the structure of a lead compound, D2AAK2. diva-portal.org Molecular modeling was used to rationalize SAR findings and to investigate the binding modes of newly synthesized compounds, leading to the identification of active derivatives that were then confirmed as antagonists in functional assays. diva-portal.org This integrated approach allows for the targeted development of new chemical entities with potentially superior therapeutic properties for conditions like schizophrenia. researchgate.net

Advanced Research Directions in D2 Receptor Antagonism

Strategies for Enhanced D2 Receptor Selectivity

A significant challenge in the development of D2R antagonists has been achieving selectivity, particularly over the highly homologous D3 receptor. acs.orgnih.gov Many clinically approved drugs targeting the D2R display poor selectivity, which may contribute to undesirable side effects. acs.orgnih.gov Consequently, a primary goal of modern medicinal chemistry is the design of antagonists that can precisely target the D2R.

Researchers have successfully identified novel antagonist series with high selectivity for the D2 receptor over other dopamine (B1211576) receptor subtypes (D1, D3, D4, and D5). acs.org One approach involves high-throughput screening campaigns to identify new chemical scaffolds, followed by extensive medicinal chemistry optimization. nih.gov For example, a quantitative high-throughput screen led to the identification of a promising D2R-selective antagonist scaffold, which was then chemically optimized to yield compound 65 . This compound demonstrated a 41-fold selectivity for the D2 receptor versus the D3 receptor in radioligand binding assays. acs.org

Another successful effort led to the development of ML321 , a novel D2R antagonist with exceptional selectivity. nih.gov In functional screens against 168 G protein-coupled receptors (GPCRs), ML321 showed potent inhibition of the D2R with significantly less activity at the D3R and other receptors. nih.gov This high selectivity is attributed to its unique binding pose within the orthosteric (primary) binding site, as ML321 lacks the positively charged amine group common to most monoaminergic ligands. nih.gov Such selective compounds are invaluable as pharmacological tools to dissect the specific roles of the D2R in neurocircuitry and as lead compounds for developing improved therapeutics. acs.orgnih.govnih.gov

CompoundD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)Selectivity Fold (D2 vs. D3)
Compound 65Data not specifiedData not specified41
ML321Data not specifiedData not specified>40

Exploration of Biased Ligand Signaling at D2 Receptors

The concept of functional selectivity, or biased signaling, has emerged as a transformative approach in GPCR pharmacology. It posits that a ligand can stabilize specific receptor conformations, leading to the preferential activation of one intracellular signaling pathway over another. nih.govnih.gov D2 receptors signal through two primary pathways: a canonical G protein-dependent pathway (typically involving Gαi/o proteins) and a non-canonical pathway mediated by β-arrestins. nih.govfrontiersin.org The realization that these pathways can be differentially modulated offers the potential to separate therapeutic effects from on-target side effects. broadinstitute.org

Research has focused on identifying "biased" ligands that selectively antagonize one D2R pathway while having a different effect on the other. Evidence from pharmacological and genetic studies in mice suggests that β-arrestin signaling is a major driver of antipsychotic efficacy. broadinstitute.org This has spurred the search for β-arrestin-biased D2R antagonists, which could offer an improved therapeutic index. broadinstitute.org

A notable success in this area is the characterization of BRD5814 , a brain-penetrant β-arrestin biased D2R antagonist. broadinstitute.org In preclinical models, BRD5814 achieved efficacy in amphetamine-induced hyperlocomotion (a model for psychosis) while causing significantly fewer motoric side effects compared to traditional antagonists. broadinstitute.org Similarly, compounds like UNC9975 and UNC9994 were developed as unprecedented β-arrestin-biased D2R ligands. pnas.org These molecules act as antagonists of the G protein-mediated pathway (cAMP production) while simultaneously acting as partial agonists for β-arrestin-2 recruitment. pnas.orgunc.edu The antipsychotic-like activity of these compounds was shown to be dependent on β-arrestin-2, highlighting the potential of this pathway-selective approach. pnas.org

The two major signaling cascades initiated by D2R activation, G-protein and β-arrestin pathways, are functionally distinct. nih.gov G protein-mediated signaling is typically rapid and transient, while β-arrestin engagement can lead to a more sustained response and mediate processes like receptor internalization and activation of different kinase cascades. nih.govnih.gov The ability to develop ligands that selectively inhibit one of these arms has profound therapeutic implications.

Phosphoproteomic studies have been used to gain a systematic overview of the cellular changes induced by biased D2R ligands. acs.orgresearchgate.net This research revealed that a G protein-selective agonist had a transient impact on cellular protein phosphorylation, whereas a β-arrestin-preferring agonist elicited a delayed but more pronounced response. researchgate.net Antagonists targeting only the G-protein pathway might spare the beneficial effects potentially mediated by β-arrestin, while β-arrestin-biased antagonists could provide efficacy without the G-protein-mediated side effects. broadinstitute.org The development of G protein-biased agonists, such as MLS1547 , which stimulates G protein signaling with no observable β-arrestin-2 recruitment, further demonstrates that these pathways are dissociable and can be selectively targeted. frontiersin.org

CompoundFunctional ProfileG Protein Pathway Activity (cAMP)β-Arrestin Pathway Activity
BRD5814β-Arrestin Biased AntagonistAntagonistAntagonist
UNC9975β-Arrestin Biased LigandAntagonistPartial Agonist
UNC9994β-Arrestin Biased LigandAntagonistPartial Agonist
MLS1547G Protein Biased AgonistAgonistNo Recruitment

Allosteric Modulation as a Refined Pharmacological Approach

Allosteric modulation represents another frontier in D2R pharmacology. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand dopamine binds. mdpi.comresearchgate.net This approach offers several advantages, including higher receptor subtype selectivity and a "ceiling effect" that can prevent overdosing, making it a safer therapeutic strategy. mdpi.comsemanticscholar.org

Research has expanded to include the design of ligands that interact with allosteric sites, secondary pockets, or both simultaneously. Some compounds, known as "bitopic" ligands, are designed to span both the orthosteric pocket and an allosteric or "secondary" binding pocket. mdpi.com

The compound SB-269652 , for instance, was identified as a negative allosteric modulator (NAM) at the D2 receptor. mdpi.com Its mechanism involves a bitopic binding pose, where one part of the molecule binds to the orthosteric site and another part extends into a secondary pocket. mdpi.com This dual interaction is required for its allosteric effect, where it modulates the binding of the orthosteric ligand in the other protomer of a receptor dimer. mdpi.com Virtual screening efforts targeting putative allosteric sites on the D3 receptor (a close homolog of D2) have successfully identified novel ligands, demonstrating the viability of this strategy. nih.gov This approach of targeting less-conserved allosteric sites is a promising strategy for achieving greater receptor selectivity and fine-tuning dopaminergic neurotransmission. mdpi.comnih.gov

Synergistic Application of In Vitro and In Silico Methodologies

The discovery and optimization of novel D2R antagonists are increasingly driven by the powerful synergy between computational (in silico) and experimental (in vitro) methods. nih.govnih.gov This integrated approach accelerates the drug discovery process, from hit identification to lead optimization.

In silico techniques such as pharmacophore modeling, 3D-QSAR (Quantitative Structure-Activity Relationship), and molecular docking are used to screen large virtual libraries of compounds and predict their binding affinity and mode of interaction with the D2R. nih.govmdpi.com For example, pharmacophore models based on known ligands or the receptor's structure can be used to filter databases for novel chemical scaffolds. mdpi.com Molecular docking simulates how a ligand fits into the receptor's binding pocket, providing insights into the key interactions that determine affinity and selectivity. nih.govcnu.edu.tw

These computational predictions are then validated through in vitro experiments. nih.gov Virtual hits identified through screening are synthesized and tested in laboratory assays to measure their actual binding affinity (e.g., radioligand binding assays) and functional activity (e.g., cAMP production or β-arrestin recruitment assays). nih.govmdpi.com This iterative cycle of computational design and experimental testing allows for the rational optimization of compound properties. One study successfully used a combination of in vitro measurements of antagonist binding kinetics and signal transduction with mechanistic modeling to elucidate how antagonists affect the cellular response to dopamine. nih.govnih.gov This synergistic workflow has proven effective in identifying novel D2R ligands with affinities ranging from micromolar to nanomolar. mdpi.com

Predictive Modeling for Compound Prioritization

Predictive modeling has become an indispensable tool for prioritizing novel D2 receptor antagonist candidates. By leveraging computational techniques, researchers can forecast the binding affinity and behavior of compounds, thereby streamlining the drug discovery process.

One prominent approach involves molecular dynamics (MD) simulations combined with techniques like the solvated interaction energies (SIE) method. This strategy is used to predict the binding modes and free energies of potential antagonists interacting with the D2 receptor's binding pocket. For instance, a study focusing on tetralindiol derivatives successfully used this combination to model interactions with the D2 receptor. The simulations revealed a strong correlation (R² value of 0.815) between the calculated binding affinities and experimentally determined values, validating the predictive power of the model. The model also identified five key amino acid residues (Asp72, Val73, Cys76, Leu183, and Phe187) as critical for the selectivity of these derivatives, offering a template for designing new antagonists.

Another layer of predictive modeling involves physiology-based pharmacokinetic-pharmacodynamic (PBPKPD) models. These models integrate data on pharmacokinetics and receptor occupancy to predict how a drug will behave in a complex biological system. A hybrid PBPKPD model, initially developed using data from rats, has been successfully adapted to predict D2 receptor occupancy (D2RO) in the human striatum. By substituting rat-specific parameters with human population data for pharmacokinetics and physiology, the model accurately predicted the clinical D2RO for five out of six evaluated antipsychotics. Such models provide a scientific foundation for extrapolating preclinical data to human systems, facilitating the selection of compounds with a higher likelihood of clinical success.

Furthermore, systematic reviews and pooled analyses of clinical data have demonstrated that D2 occupancy can be predicted with a high degree of accuracy from the plasma levels of antipsychotic drugs. By fitting data to a one-site binding model, researchers can estimate the plasma concentration required to achieve 50% occupancy (ED50) of brain D2 receptors. This approach has shown low prediction errors for a range of antipsychotics, suggesting that readily available plasma level data can be a reliable proxy for receptor engagement in the brain.

Table 1: Predictive Modeling Accuracy for D2 Receptor Occupancy

AntipsychoticMean Prediction Error (95% CI)Root Mean Squared Prediction Error (95% CI)
Risperidone (B510)0.0 (-1.8 to 1.8)8.9 (7.6 to 10.2)
Clozapine0.0 (-3.5 to 3.5)15.1 (12.9 to 17.3)
Olanzapine-0.1 (-1.2 to 1.2)4.6 (3.5 to 5.8)
Haloperidol (B65202)0.1 (-3.4 to 3.5)9.9 (7.3 to 12.5)
Ziprasidone-0.1 (-3.3 to 3.1)12.3 (8.8 to 15.7)

Systems Pharmacology Approaches for Drug Effect Prediction

Systems pharmacology offers a holistic framework for predicting the effects of D2 receptor antagonists by integrating molecular interactions with broader biological networks. Quantitative Systems Pharmacology (QSP) models combine data-driven pharmacokinetic-pharmacodynamic (PKPD) models with knowledge of biological systems to simulate drug responses across multiple scales, from the cellular to the whole-organism level frontiersin.org.

A key application of this approach is in understanding how the kinetics of a drug binding to its target influence the ultimate physiological response. For D2 antagonists, it has been hypothesized that compounds with faster receptor dissociation rates may preserve the natural dynamics of the dopaminergic system, potentially leading to fewer side effects nih.gov. To investigate this, researchers have developed mechanistic models that incorporate the competitive binding between an antagonist and endogenous dopamine, the turnover of second messengers like cAMP, and homeostatic feedback loops nih.gov. A study analyzing 17 different D2 antagonists found that such a model could successfully describe the cellular cAMP response. Simulations using this model revealed that the antagonist's binding kinetics significantly impact signaling dynamics, particularly when endogenous dopamine concentrations fluctuate at lower frequencies nih.gov.

Systems-level approaches also extend to predicting behavioral outcomes. By combining pharmacological challenges with computational modeling of behavior, the effects of D2 antagonism can be dissected. For example, administration of the D2/D3 receptor antagonist amisulpride (B195569) was shown to increase goal-directed ("model-based") behavior relative to habitual ("model-free") actions in healthy volunteers nih.gov. This suggests that blocking D2 receptors can promote more flexible cognitive control, an effect that can be quantified and predicted through integrated modeling nih.gov. These advanced models allow for a more nuanced prediction of drug effects beyond simple receptor occupancy, accounting for the dynamic nature of neural systems.

D2 Receptor Antagonism in Specific Neural Circuits and Cell Populations

The effects of D2 receptor antagonists are highly dependent on the specific neural circuits and cell populations in which they act. D2 receptors are strategically located throughout the brain, and their blockade can have distinct consequences depending on their pre- or post-synaptic position and their presence in key pathways like those involving the striatum and cortex.

Pre- and Post-synaptic D2 Receptor Modulation

Dopamine D2 receptors are found on both the presynaptic terminals of dopaminergic neurons and on postsynaptic neurons that receive dopaminergic input. nih.govnih.gov This dual localization means that D2 antagonists can exert complex and sometimes opposing effects.

Presynaptic D2 Autoreceptors: Located on dopaminergic neurons, these receptors function as autoreceptors, providing negative feedback to inhibit dopamine synthesis and release. jneurosci.orggrantome.com The short isoform of the receptor, D2S, is primarily responsible for this presynaptic function. grantome.comwikipedia.org Antagonism of these presynaptic D2 autoreceptors blocks this negative feedback, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. wikipedia.org

Postsynaptic D2 Receptors: These receptors are located on non-dopaminergic neurons targeted by dopamine, such as the medium spiny neurons (MSNs) of the striatum. nih.gov The long isoform, D2L, is considered the classic postsynaptic receptor. grantome.comwikipedia.org Postsynaptic D2 receptors are coupled to Gαi/o proteins, and their activation typically inhibits the target neuron, often by downregulating the production of cyclic AMP (cAMP). nih.govpsychopharmacologyinstitute.com Antagonism of postsynaptic D2 receptors blocks the inhibitory effect of dopamine, disinhibiting the target neuron. nih.gov

D2 receptors can also function as presynaptic heteroreceptors on non-dopaminergic neurons, such as cortical and striatal neurons that release glutamate (B1630785) or GABA. nih.gov In these roles, they modulate the release of other neurotransmitters. Therefore, a single D2 antagonist can simultaneously increase presynaptic dopamine release while blocking its effects at the postsynaptic site, and also modulate the release of other key neurotransmitters.

Role in Striatal and Cortical Pathways

The striatum and cortex are two critical brain regions where D2 receptor antagonism has profound effects on circuit function and behavior.

Striatal Pathways: The striatum, a key component of the basal ganglia, is densely populated with D2 receptors. psychopharmacologyinstitute.com These receptors are particularly concentrated on the medium spiny neurons (MSNs) that form the "indirect pathway" (iSPNs) of the basal ganglia, which is involved in suppressing motor actions. nih.gov Dopamine, acting on these D2 receptors, normally inhibits the activity of the indirect pathway. nih.gov Consequently, D2 receptor antagonists block this inhibition, leading to an increase in the activity of the indirect pathway. nih.gov This mechanism is fundamental to the action of many antipsychotic drugs. Treatment with D2 antagonists like haloperidol has been shown to activate the ERK1/2 signaling pathway throughout the striatum, a likely consequence of blocking the normal suppression of cortico-striatal inputs to these indirect pathway neurons. nih.gov Acute D2 receptor blockade can induce rapid and reversible structural changes in cortical-striatal motor circuits within hours. nih.gov

Table 2: Summary of D2 Receptor Location and Function

Receptor LocationReceptor Subtype/IsoformPrimary FunctionEffect of Antagonism
PresynapticD2 Autoreceptor (D2S)Inhibit dopamine synthesis and releaseIncreased dopamine synthesis and release
PostsynapticD2 Receptor (D2L)Inhibit target neuron activity (e.g., iSPNs)Disinhibition/activation of target neuron
Striatum (iSPNs)D2 ReceptorSuppress indirect pathway activityIncreased indirect pathway activity
Cerebral CortexD2 ReceptorModulate cognitive functions (e.g., decision-making)Alteration of cognitive and motivational processes

Q & A

Q. What structural features of the D2 receptor are critical for interaction with this compound?

  • Methodological Answer : Crystal structures of homologous receptors (e.g., D3R in complex with eticlopride) reveal key residues in the extracellular and transmembrane domains. Homology modeling and molecular docking can identify binding pockets, while mutagenesis studies validate residues like Asp114³·³² and Phe389⁶·⁵³ that stabilize antagonist interactions .

Q. How does the negative allosteric modulation (NAM) mechanism of this compound differ from orthosteric antagonism?

  • Methodological Answer : NAMs bind to allosteric sites (e.g., extracellular loops or transmembrane interfaces), reducing receptor activation without blocking endogenous dopamine binding. Functional assays (e.g., cAMP inhibition) and kinetic binding studies (assessing dissociation rates) distinguish NAMs from orthosteric antagonists .

Advanced Research Questions

Q. How can computational strategies optimize the selectivity of Dopamine D2 receptor antagonists against D3 and other dopamine receptors?

  • Methodological Answer : Molecular dynamics simulations (e.g., µs-scale trajectories) and free energy calculations (MM/PBSA) compare binding poses across receptor subtypes. Pharmacophore models based on subtype-specific residues (e.g., D2R vs. D3R extracellular loops) guide structural optimization .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy of Dopamine D2 receptor antagonists?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or off-target effects. Integrated studies using microdialysis (measuring dopamine release in vivo) and PET imaging (receptor occupancy) reconcile in vitro IC₅₀ values with behavioral outcomes .

Q. How do genetic polymorphisms in DRD2 influence the therapeutic response to Dopamine D2 receptor antagonists?

  • Methodological Answer : Genome-wide association studies (GWAS) identify SNPs (e.g., Taq1A) linked to receptor density. Functional validation via CRISPR-edited cell lines or transgenic rodent models assesses how variants alter antagonist binding or downstream signaling (e.g., β-arrestin recruitment) .

Q. What statistical considerations are critical when analyzing behavioral data from antagonist studies?

  • Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed data. Repeated-measures ANOVA accounts for within-subject variability in longitudinal studies, while false discovery rate (FDR) correction adjusts for multiple comparisons in high-throughput datasets .

Q. How can researchers validate the specificity of this compound across receptor subtypes?

  • Methodological Answer : Panels of recombinant receptors (D1R, D2R, D3R, etc.) are screened using competitive binding assays (Ki values) and functional readouts (e.g., cAMP or ERK phosphorylation). Cross-reactivity thresholds (e.g., >100-fold selectivity) are established using concentration-response curves .

Data Analysis and Validation

Q. How are pAC50 values validated when discrepancies arise between experimental and predicted data?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and QSAR models reconcile discrepancies by incorporating 3D steric/electrostatic fields. Experimental validation via site-directed mutagenesis or X-ray crystallography resolves outliers .

Q. What techniques assess long-term effects of repeated antagonist administration on D2 receptor expression?

  • Methodological Answer : Radioligand autoradiography quantifies receptor density in brain sections, while qPCR measures Drd2 mRNA levels. Behavioral sensitization models (e.g., locomotor activity assays) correlate receptor downregulation with functional tolerance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.